molecular formula C11H14O3 B12944595 2-(4-Ethoxyphenyl)propanoic acid CAS No. 91970-86-4

2-(4-Ethoxyphenyl)propanoic acid

Cat. No.: B12944595
CAS No.: 91970-86-4
M. Wt: 194.23 g/mol
InChI Key: ODYLVKGCXZBGGW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a 4-ethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)propanoic acid typically involves a Friedel-Crafts alkylation reaction. This process includes the reaction of ethyl 2-chloropropionate with 4-ethoxybenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(4-ethoxyphenyl)propionate, is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group at the para position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

91970-86-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

ODYLVKGCXZBGGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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